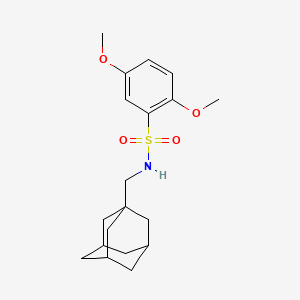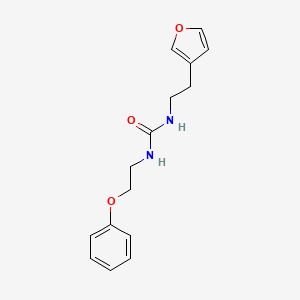![molecular formula C20H22N2O3 B2575729 3-(4-ethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899213-31-1](/img/structure/B2575729.png)
3-(4-ethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. Its exact properties and applications are not clear from the available data .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its molecular structure and the conditions under which it’s used. Without specific information, it’s hard to predict its reactivity .Scientific Research Applications
Antimicrobial and Antibacterial Applications
Compounds with structures incorporating oxadiazole and similar heterocyclic components have been extensively studied for their antimicrobial properties. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles exhibited potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, comparable to standard drugs like streptomycin (Reddy et al., 2013). This suggests potential for compounds with complex oxadiazocin structures in developing new antibacterial agents.
Antitumor and Antiproliferative Effects
Some oxadiazole derivatives demonstrate significant antitumor and cytotoxic activities. Research has identified compounds that disrupt microtubule formation, induce aberrant mitotic spindles, and cause mitotic arrest in cancer cell lines, suggesting their utility as chemotherapeutic agents (Lee et al., 2010). These findings indicate a promising avenue for compounds like 3-(4-ethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one in cancer research.
Synthesis and Characterization for Diverse Pharmacological Activities
The synthesis and characterization of compounds with 1,3,4-oxadiazole and related structures have led to the identification of materials with varied pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties (Gul et al., 2017). These compounds' activities are significantly influenced by their specific structural features, suggesting the importance of detailed chemical synthesis and analysis in developing new drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-(4-ethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-24-15-8-6-14(7-9-15)22-19(23)21-17-12-20(22,3)25-18-10-5-13(2)11-16(17)18/h5-11,17H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFPMNOUPTWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)




![2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2575662.png)
![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)

![4-fluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2575665.png)


![Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B2575669.png)